molecular formula C12H13F2NO B6239650 3,3-difluoro-N-phenylcyclopentane-1-carboxamide CAS No. 1880522-30-4

3,3-difluoro-N-phenylcyclopentane-1-carboxamide

Cat. No.: B6239650
CAS No.: 1880522-30-4
M. Wt: 225.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-N-phenylcyclopentane-1-carboxamide is a chemical compound characterized by its unique structure, which includes a cyclopentane ring substituted with two fluorine atoms and a phenyl group attached to the nitrogen atom of the carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-N-phenylcyclopentane-1-carboxamide typically involves the following steps:

  • Formation of the Cyclopentane Ring: : The cyclopentane ring can be synthesized through various methods, such as the Diels-Alder reaction.

  • Introduction of Fluorine Atoms: : Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

  • Attachment of the Phenyl Group: : The phenyl group can be introduced through a nucleophilic substitution reaction, where an appropriate phenyl halide reacts with the cyclopentane derivative.

  • Formation of the Carboxamide Group: : The carboxamide group can be introduced by reacting the intermediate with an amine source under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-N-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the cyclopentane ring.

Common Reagents and Conditions

  • Oxidation: : KMnO4, CrO3, and acidic conditions.

  • Reduction: : LiAlH4, H2 with a palladium catalyst.

  • Substitution: : Phenyl halides, strong nucleophiles, and suitable solvents.

Major Products Formed

  • Oxidation: : Carboxylic acids or ketones.

  • Reduction: : Alcohols or amines.

  • Substitution: : Substituted cyclopentanes or phenyl derivatives.

Scientific Research Applications

3,3-Difluoro-N-phenylcyclopentane-1-carboxamide has several applications in scientific research:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : The compound may serve as a probe in biological studies to understand enzyme mechanisms or as a potential inhibitor for specific biological targets.

  • Medicine: : It has potential as a lead compound in drug discovery, particularly for diseases where modulation of specific molecular pathways is required.

  • Industry: : Its unique properties make it suitable for use in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which 3,3-difluoro-N-phenylcyclopentane-1-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to modulation of biological processes. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

3,3-Difluoro-N-phenylcyclopentane-1-carboxamide can be compared with similar compounds such as 3,3-difluoro-N-phenylcycloheptane-1-carboxamide and other fluorinated cyclopentane derivatives. Its uniqueness lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.

Similar Compounds

  • 3,3-Difluoro-N-phenylcycloheptane-1-carboxamide

  • 3,3-Difluoro-N-phenylcyclohexane-1-carboxamide

  • 3,3-Difluoro-N-phenylcyclobutane-1-carboxamide

This compound's unique structure and properties make it a valuable subject of study in various scientific disciplines

Would you like more information on any specific aspect of this compound?

Properties

CAS No.

1880522-30-4

Molecular Formula

C12H13F2NO

Molecular Weight

225.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.